molecular formula C8H7FO2 B106407 5-Fluoro-2-methoxybenzaldehyde CAS No. 19415-51-1

5-Fluoro-2-methoxybenzaldehyde

Cat. No. B106407
CAS RN: 19415-51-1
M. Wt: 154.14 g/mol
InChI Key: CRLDWFVRQNUUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxybenzaldehyde is an aryl fluorinated building block . It appears as a pale yellow powder and lumps .


Synthesis Analysis

5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione . The key synthetic step was a Wittig reaction using various heterocyclic aldehydes .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methoxybenzaldehyde is C8H7FO2 . Its molecular weight is 154.14 .


Chemical Reactions Analysis

5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .


Physical And Chemical Properties Analysis

5-Fluoro-2-methoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 244.4±20.0 °C at 760 mmHg, and a flash point of 98.7±16.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Research

5-Fluoro-2-methoxybenzaldehyde: is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active compounds. Its incorporation into drug molecules can significantly affect their metabolic stability and receptor binding affinities .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the construction of complex molecules. It’s particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Agrochemical Research

Researchers use 5-Fluoro-2-methoxybenzaldehyde to develop new agrochemicals, including pesticides and herbicides. Its fluorinated moiety is known to enhance the biological activity of these compounds .

Material Science

In material science, this chemical is explored for its potential in creating novel materials with specific optical properties due to its fluorinated aromatic structure .

Chemical Engineering

5-Fluoro-2-methoxybenzaldehyde: is significant in chemical engineering, particularly in process optimization and the development of synthetic pathways for industrial-scale production of complex organic molecules .

Environmental Science

The environmental impact of fluorinated compounds is a growing field of study5-Fluoro-2-methoxybenzaldehyde is examined for its environmental fate, bioaccumulation, and potential as an environmental tracer .

Analytical Chemistry

This compound is used as a standard or reagent in analytical chemistry to develop and validate analytical methods, including chromatography and spectroscopy .

Biochemistry Research

In biochemistry, 5-Fluoro-2-methoxybenzaldehyde is a reagent in enzymatic studies and biochemical assays, helping to elucidate the mechanisms of enzyme action and metabolic pathways .

Safety and Hazards

5-Fluoro-2-methoxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione . This suggests potential applications in the development of new compounds.

properties

IUPAC Name

5-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370591
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19415-51-1
Record name 5-Fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19415-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 g (0.143 mol) of 5-fluoro-2-hydroxybenzaldehyde are dissolved in 250 ml of acetonitrile. 81.04 g (0.57 mol) of iodomethane and 39.5 g (285 mol) of potassium carbonate are added, and the suspension is heated at reflux for 3 hours. The suspension is filtered and the mother liquor is diluted with ethyl acetate, washed twice with water, dried over magnesium sulphate and filtered, and the solvents are evaporated under reduced pressure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
81.04 g
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxybenzaldehyde
Reactant of Route 3
5-Fluoro-2-methoxybenzaldehyde
Reactant of Route 4
5-Fluoro-2-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.